molecular formula C14H20N2O B5417414 N-(4-butylphenyl)-N'-cyclopropylurea

N-(4-butylphenyl)-N'-cyclopropylurea

Cat. No. B5417414
M. Wt: 232.32 g/mol
InChI Key: LTPBNEZKJMRXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-cyclopropylurea, also known as BU-312, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of cannabinoid pharmacology. BU-312 has shown promising results in preclinical studies, indicating its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-butylphenyl)-N'-cyclopropylurea selectively activates the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor by this compound leads to a decrease in inflammation and pain. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in addiction therapy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been found to decrease oxidative stress in the brain and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-N'-cyclopropylurea has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for specific targeting of this receptor. This compound has also been shown to have high affinity and potency for the CB2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the research on N-(4-butylphenyl)-N'-cyclopropylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects in preclinical studies, indicating its potential use in these diseases. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). This compound has been shown to decrease inflammation in the gut, indicating its potential use in IBD therapy. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selective activation of the CB2 receptor and its biochemical and physiological effects make it a promising candidate for further research. Future studies should focus on investigating its potential use in various diseases and developing more efficient synthesis methods for its use in research.

Synthesis Methods

N-(4-butylphenyl)-N'-cyclopropylurea is synthesized through a multistep synthetic route. The first step involves the reaction between 4-butylbenzeneboronic acid and cyclopropylamine to form N-(4-butylphenyl)cyclopropylamine. In the second step, N-(4-butylphenyl)cyclopropylamine is reacted with isocyanate to form this compound. The synthesis of this compound is a complex process, and its purity and yield are critical for its use in research.

Scientific Research Applications

N-(4-butylphenyl)-N'-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of chronic pain, inflammation, and neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use in treating drug addiction and alcoholism.

properties

IUPAC Name

1-(4-butylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPBNEZKJMRXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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